[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate
Overview
Description
[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate: is a chemical compound that features a guanidinium group attached to a pyridyl ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate typically involves the reaction of 3,6-dihydro-4-methyl-1(2H)-pyridine with ethyl guanidinium sulphate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidinium group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of the pyridyl ring.
Reduction: Reduced derivatives of the pyridyl ring.
Substitution: Substituted guanidinium derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
- Evaluated for its ability to modulate biological pathways involved in disease processes.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidinium group can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins or nucleic acids, thereby modulating their activity. The pyridyl ring may also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxylic acid
- 2,6-Pyridinedimethanol
- 2,6-Pyridinedicarbonyl dichloride
Comparison:
- Dimethyl 2,6-pyridinedicarboxylate and 2,6-Pyridinedicarboxylic acid are structurally similar but lack the guanidinium group, which imparts unique properties to [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate.
- 2,6-Pyridinedimethanol and 2,6-Pyridinedicarbonyl dichloride also share the pyridyl ring but differ in their functional groups, leading to different reactivity and applications.
The presence of the guanidinium group in this compound makes it unique in terms of its ability to form strong interactions with biological targets, enhancing its potential as a bioactive compound.
Properties
IUPAC Name |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4.H2O4S/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZPKJNDZPCKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CCN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1463-28-1 (Parent) | |
Record name | Guanacline sulfate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
280.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-71-6 | |
Record name | Guanidine, N-[2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl]-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1562-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanacline sulfate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANACLINE SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE69UT7F2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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